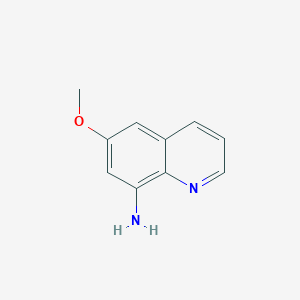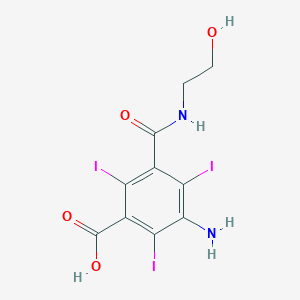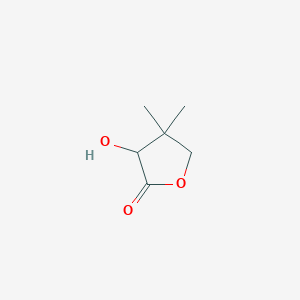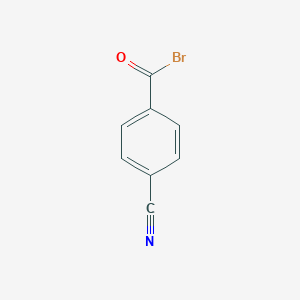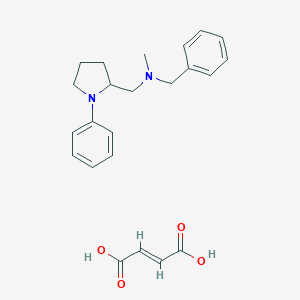
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate, also known as Desoxypipradrol, is a psychostimulant drug that has been used in scientific research. It is a derivative of the compound pipradrol and has a similar chemical structure to methylphenidate. Desoxypipradrol has been found to have potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mechanism Of Action
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol acts as a norepinephrine-dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in increased stimulation of the central nervous system. (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has also been found to increase the release of dopamine and norepinephrine in certain brain regions.
Biochemical And Physiological Effects
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and reduce food intake. In human studies, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been shown to improve cognitive performance and attention, as well as reduce hyperactivity in individuals with ADHD.
Advantages And Limitations For Lab Experiments
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has several advantages for lab experiments, including its high potency and selectivity for norepinephrine and dopamine transporters. However, it also has several limitations, including its potential for abuse and dependence, as well as its potential to cause adverse effects such as cardiovascular and psychiatric events.
Future Directions
Future research on (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol could focus on its potential therapeutic effects in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies could investigate the long-term effects of (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol use, as well as its potential for abuse and dependence. Finally, research could focus on the development of safer and more effective derivatives of (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol for clinical use.
In conclusion, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol is a psychostimulant drug that has potential therapeutic effects in the treatment of ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of norepinephrine and dopamine in the brain, leading to increased stimulation of the central nervous system. While (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has several advantages for lab experiments, it also has several limitations and potential adverse effects. Future research could focus on its potential therapeutic effects in other neurological and psychiatric disorders, as well as the development of safer and more effective derivatives for clinical use.
Synthesis Methods
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol can be synthesized through the reaction of 2-benzylpyrrolidine with methylamine, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with fumaric acid to form the fumarate salt.
Scientific Research Applications
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been used in scientific research to investigate its potential therapeutic effects in the treatment of ADHD and narcolepsy. It has been found to increase locomotor activity and improve cognitive performance in animal models of ADHD. In human studies, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been shown to improve attention and reduce hyperactivity in individuals with ADHD.
properties
CAS RN |
142469-76-9 |
|---|---|
Product Name |
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate |
Molecular Formula |
C19H24N2.C4H4O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-(1-phenylpyrrolidin-2-yl)methanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H24N2.C4H4O4/c1-20(15-17-9-4-2-5-10-17)16-19-13-8-14-21(19)18-11-6-3-7-12-18;5-3(6)1-2-4(7)8/h2-7,9-12,19H,8,13-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OFXWMXLNWUDFOG-WLHGVMLRSA-N |
Isomeric SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
synonyms |
2-Pyrrolidinemethanamine, N-methyl-1-phenyl-N-(phenylmethyl)-, (-)-, ( E)-2-butenedioate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
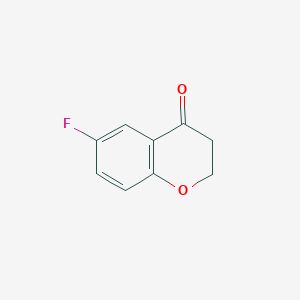
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
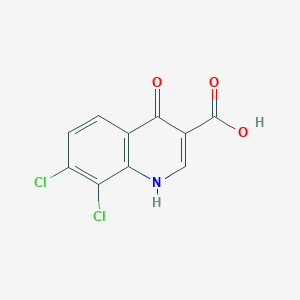
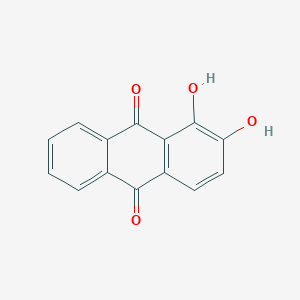
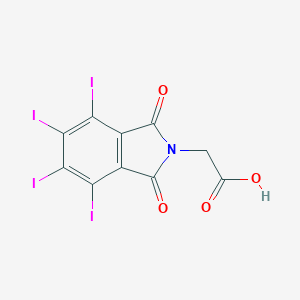
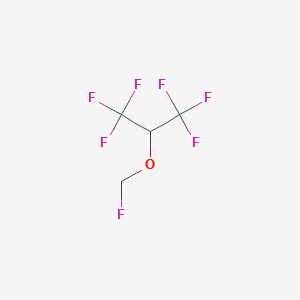
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
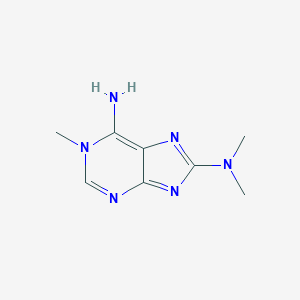
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
